molecular formula C21H40O11 B13394684 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13394684
M. Wt: 468.5 g/mol
InChI Key: KCCBGPCYGBPHBR-UHFFFAOYSA-N
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Description

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of oligosaccharides . It is characterized by multiple hydroxyl groups, making it highly soluble in water and reactive in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the glycosylation of a suitable glycosyl donor with a glycosyl acceptor under acidic or enzymatic conditions . The reaction conditions often require precise control of temperature, pH, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as fermentation, where microorganisms are engineered to produce the desired oligosaccharide. This method is advantageous due to its scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled conditions to prevent overreaction or degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alditols .

Scientific Research Applications

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as serine proteases, including elastase, plasmin, and thrombin . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups make it highly reactive and versatile in various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCBGPCYGBPHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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